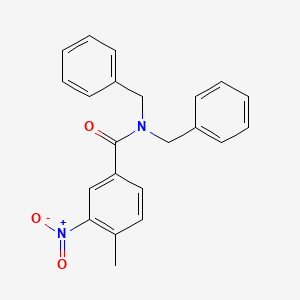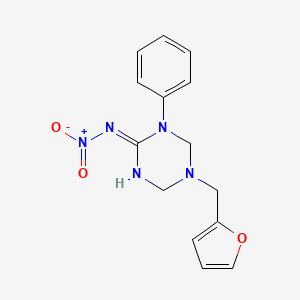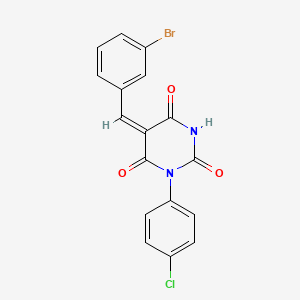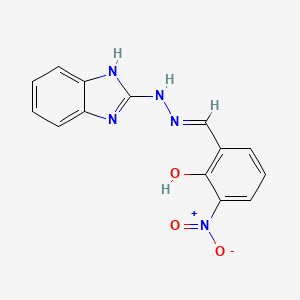
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, also known as PTM, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. PTM is a small molecule that belongs to the class of tetrahydrotriazine derivatives, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. For example, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is also relatively stable and has a long shelf life. However, one limitation of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. One area of interest is the development of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the elucidation of the precise mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, which could lead to the development of more targeted therapies. Additionally, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide could be further studied for its potential applications in agriculture and environmental science, such as its use as a soil and water remediation agent.
Métodos De Síntesis
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-aminopentylamine with formaldehyde and methanesulfonic acid. This reaction yields N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide as a white crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have anticancer, antiviral, and antifungal activities. In agriculture, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been used as a plant growth regulator and as a fungicide. In environmental science, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been studied for its potential to remove heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2S/c1-3-4-11-5-8-7(9-6-11)10-14(2,12)13/h3-6H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCZMHLUZRWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CNC(=NC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)



![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)
![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)
